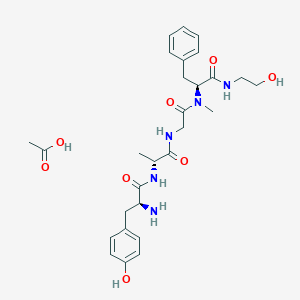

L-Fenilalaninamina, L-tirosil-D-alanilglicil-N-(2-hidroxietil)-Nalfa-metil-, monoacetato (sal)

Descripción general

Descripción

An enkephalin analog that selectively binds to the MU OPIOID RECEPTOR. It is used as a model for drug permeability experiments.

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Metabolism Studies

Research has demonstrated that L-phenylalaninamide can be metabolized by Escherichia coli, indicating its potential role in microbial growth and metabolism. The compound's hydrolysis results in the release of phenylalanine and glycinamide, which are essential for bacterial growth. However, the growth yield from L-phenylalaninamide is lower compared to free phenylalanine, suggesting limitations in its uptake by bacterial cells due to the presence of charged and uncharged forms in the medium .

1.2 Antimicrobial Activity

L-phenylalaninamide has shown promise as an antimicrobial agent. In a study investigating its effects on various bacteria, including R. solanacearum and E. coli, it was found to inhibit bacterial growth effectively. This indicates its potential as a natural antimicrobial compound .

Pharmaceutical Applications

2.1 Drug Development

The compound has been investigated as a precursor for synthesizing novel pharmaceuticals targeting resistant bacterial strains. For instance, derivatives of phenylalanine amides have been shown to exhibit significant antibacterial activity against strains like M. tuberculosis and M. abscessus. These derivatives have been optimized for higher aqueous solubility and lower cytotoxicity, making them suitable candidates for drug development .

2.2 Chiral Separation Techniques

In analytical chemistry, L-phenylalaninamide has been utilized in the development of chiral monolithic silica columns for enantioselective separations. These columns leverage ligand exchange mechanisms to achieve high-resolution separation of dansyl amino acids, which is crucial for pharmaceutical applications where enantiomeric purity is essential .

Data Tables

Case Studies

4.1 Study on Metabolism of Peptide Amides

In a detailed investigation, researchers explored the metabolic pathways involving L-phenylalaninamide in E. coli. The study highlighted that while the compound could be metabolized, its uptake was inefficient compared to free amino acids due to its charged state in solution .

4.2 Antimicrobial Efficacy Assessment

A comprehensive assessment of L-phenylalaninamide's antimicrobial properties revealed significant inhibition zones against various bacterial strains when tested under controlled conditions. This study underscores the compound's potential as a natural antimicrobial agent .

Actividad Biológica

L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-, monoacetate (salt), commonly referred to as DAMGO, is a synthetic peptide that exhibits significant biological activity primarily through its interaction with opioid receptors. This article reviews the compound's structure, mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

DAMGO is a modified enkephalin derivative with a complex structure. Its molecular formula is with a molecular weight of approximately 513.586 g/mol. The compound features several functional groups that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C26H35N5O6 |

| Molecular Weight | 513.586 g/mol |

| Charge | 0 |

| Defined Stereocenters | 3 |

DAMGO primarily acts as an agonist at the mu-opioid receptor (MOR), which is implicated in pain modulation, reward, and addictive behaviors. The binding affinity of DAMGO to MOR is significantly higher than that of other opioid peptides, making it a potent analgesic agent. The compound's structural modifications enhance its stability and receptor selectivity.

Binding Affinity

The binding affinity of DAMGO can be quantified using parameters such as IC50 and Ki values. Research indicates that DAMGO has:

- Ki (Binding Affinity) : Values ranging from 0.1 to 1 nM for mu-opioid receptors.

- IC50 : Varies based on experimental conditions but typically falls within low nanomolar ranges.

Analgesic Effects

DAMGO's efficacy as an analgesic has been demonstrated in various animal models. Studies show that administration of DAMGO results in significant pain relief comparable to morphine but with potentially fewer side effects:

- Case Study 1 : In a rat model of neuropathic pain, DAMGO administration resulted in a marked reduction in pain behavior scores compared to control groups.

- Case Study 2 : A study involving mice indicated that DAMGO provided effective analgesia without the development of tolerance over repeated dosing.

Neuroprotective Properties

Recent studies have suggested potential neuroprotective effects of DAMGO in neurodegenerative conditions:

- Case Study 3 : In vitro studies demonstrated that DAMGO could reduce apoptosis in neuronal cell cultures exposed to neurotoxic agents.

- Case Study 4 : In vivo studies indicated that DAMGO treatment improved cognitive function in models of Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of DAMGO reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Rapidly absorbed when administered via injection; oral bioavailability is low due to peptide nature.

- Distribution : High distribution volume; crosses the blood-brain barrier effectively.

- Metabolism : Primarily metabolized by peptidases in the liver and kidneys.

- Excretion : Excreted mainly via urine as metabolites.

Safety and Toxicology

Toxicological assessments indicate that DAMGO has a favorable safety profile at therapeutic doses:

- Acute Toxicity : No severe adverse effects noted in animal studies at doses significantly higher than therapeutic levels.

- Chronic Toxicity : Long-term studies suggest minimal toxicity with no significant organ damage or behavioral changes observed.

Propiedades

IUPAC Name |

acetic acid;(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-(2-hydroxyethylamino)-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N5O6.C2H4O2/c1-17(30-25(36)21(27)14-19-8-10-20(33)11-9-19)24(35)29-16-23(34)31(2)22(26(37)28-12-13-32)15-18-6-4-3-5-7-18;1-2(3)4/h3-11,17,21-22,32-33H,12-16,27H2,1-2H3,(H,28,37)(H,29,35)(H,30,36);1H3,(H,3,4)/t17-,21+,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZYKCKUDLGXJA-NJUGUJQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)NCCO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905851 | |

| Record name | Acetic acid--2-amino-N-[1-hydroxy-1-({2-[{1-hydroxy-1-[(2-hydroxyethyl)imino]-3-phenylpropan-2-yl}(methyl)amino]-2-oxoethyl}imino)propan-2-yl]-3-(4-hydroxyphenyl)propanimidic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100929-53-1 | |

| Record name | Enkephalin, Ala(2)-MePhe(4)-Gly(5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100929531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid--2-amino-N-[1-hydroxy-1-({2-[{1-hydroxy-1-[(2-hydroxyethyl)imino]-3-phenylpropan-2-yl}(methyl)amino]-2-oxoethyl}imino)propan-2-yl]-3-(4-hydroxyphenyl)propanimidic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.